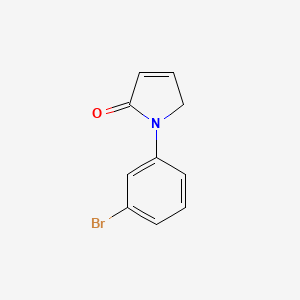
1-(3-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a dihydropyrrolone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with an amine and a suitable cyclizing agent can yield the desired product. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases depending on the specific pathway chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dihydropyrrolone structure play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole: Lacks the oxo group.
Uniqueness: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific positioning of the bromine atom and the presence of the dihydropyrrolone structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1-5,7H,6H2 |
InChI-Schlüssel |
HGGAIJCKBQHQOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=O)N1C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
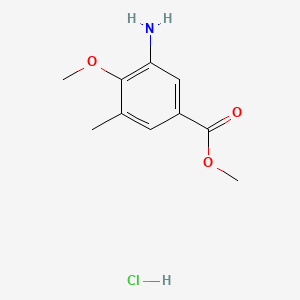
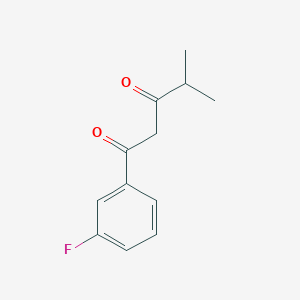
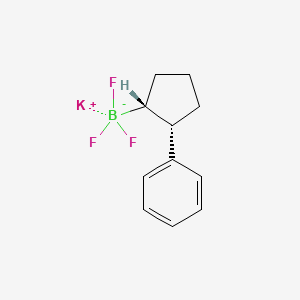
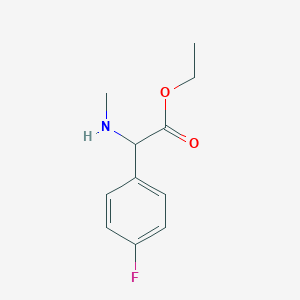
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
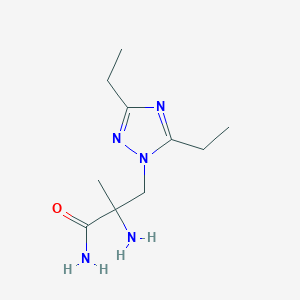
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
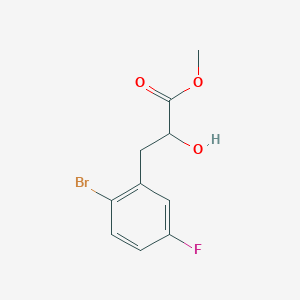

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
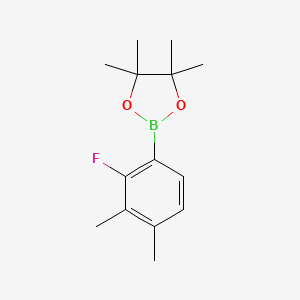
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
